molecular formula C15H13NO2S B14722432 2-(2,3-Dimethoxyphenyl)benzothiazole CAS No. 6265-59-4

2-(2,3-Dimethoxyphenyl)benzothiazole

Cat. No.: B14722432
CAS No.: 6265-59-4
M. Wt: 271.3 g/mol
InChI Key: RLFXFUXPVGYCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 2,3-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as sulfuric acid immobilized on silica gel (H₂SO₄/SiO₂) and an alcohol solvent at room temperature . Another method involves the use of copper(II) acetate (Cu(OAc)₂) as a catalyst, triethylamine, and ethanol as the solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often focus on optimizing yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted. For instance, the use of Fe₃O₄@DOP-Amide/Imid-CuCl₂ nanocomposite as a catalyst in a one-pot three-component reaction has shown high efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)benzothiazole stands out due to its specific substitution pattern, which imparts unique biological activities and pharmacokinetic properties. Its dimethoxy groups enhance its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

Properties

CAS No.

6265-59-4

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H13NO2S/c1-17-12-8-5-6-10(14(12)18-2)15-16-11-7-3-4-9-13(11)19-15/h3-9H,1-2H3

InChI Key

RLFXFUXPVGYCSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.